Tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-9-7-17-8-10(6-15)11(9)4-14/h9-11H,4-8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVZWBCWWLEOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C1)C2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing via Electrophilic Activation
Bromine-induced cyclization of allyloxymethylaziridine derivatives has been successfully adapted for related morpholine and azabicyclo systems. For this compound, a similar approach involves treating a linear precursor (e.g., tert-butyl 2-(allyloxymethyl)aziridine-1-carboxylate) with bromine in dichloromethane. The reaction proceeds via electrophilic attack, forming the bicyclic structure with cis -stereoselectivity. Yields typically range from 60–75%, depending on substituent electronic effects.
Reductive Amination of Diketones
An alternative route employs reductive amination of a diketone intermediate. For example, 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate derivatives are synthesized by condensing a keto-amine with a tert-butyl glyoxylate, followed by hydrogenation using a ruthenium catalyst. This method achieves higher stereochemical control (up to 90% enantiomeric excess) but requires stringent anhydrous conditions.
Introduction of the Aminomethyl Group
Functionalization at the C9 position is critical. Two methodologies are prevalent:
Direct Alkylation of a Secondary Amine
After deprotecting the Boc group (using HCl in dioxane), the exposed secondary amine undergoes alkylation with bromomethylamine hydrobromide. This step is conducted in dimethylformamide (DMF) with potassium carbonate as a base, yielding the aminomethyl derivative in 50–65% efficiency. Competing over-alkylation is mitigated by slow reagent addition and low temperatures (0–5°C).
Reductive Amination of a Ketone Intermediate
A more efficient approach involves converting the C9 position to a ketone (via oxidation of a hydroxyl group) followed by reductive amination. Using sodium cyanoborohydride and ammonium acetate in methanol, the ketone is converted to the aminomethyl derivative with 70–85% yield. This method avoids harsh alkylation conditions and improves scalability.
Protection/Deprotection Strategies
The tert-butoxycarbonyl (Boc) group is integral to protecting the amine during synthesis:
Boc Protection Early-Stage
Introducing the Boc group at the aziridine or linear precursor stage simplifies subsequent reactions. For example, tert-butyl 2-(allyloxymethyl)aziridine-1-carboxylate is prepared by treating aziridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP).
Final Deprotection and Purification
Final deprotection uses trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate. Chromatography on silica gel (eluent: ethyl acetate/hexane, 1:3) achieves >97% purity.
Comparative Analysis of Synthetic Routes
Key Findings :
-
Reductive amination offers superior yields and stereocontrol but requires specialized catalysts.
-
Bromine-mediated cyclization is cost-effective but less selective.
Optimization Challenges and Solutions
Byproduct Formation in Alkylation
Over-alkylation generates quaternary ammonium salts, which are minimized by:
Catalyst Efficiency in Hydrogenation
Ruthenium complexes (e.g., RuCl₂(PPh₃)₃) enhance reaction rates but are sensitive to oxygen. Inert atmosphere handling and catalyst recycling protocols improve cost-efficiency.
Emerging Methodologies
Microwave-Assisted Synthesis
Recent adaptations use microwave irradiation to accelerate ring-closing steps, reducing reaction times from 12 hours to 30 minutes. Initial trials report 80% yield for analogous piperidinone systems.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate has been explored for its potential therapeutic applications, particularly as a scaffold in the development of novel drugs targeting various diseases.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, a study demonstrated that derivatives of bicyclic compounds can selectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapeutics .
Neurological Applications
The compound's structure suggests potential use in neurological disorders due to its ability to cross the blood-brain barrier. Research has focused on its effects on neurotransmitter systems, showing promise in modulating pathways associated with conditions like Alzheimer's disease and schizophrenia .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Understanding its synthesis allows researchers to create derivatives with enhanced biological activity or reduced toxicity.
Synthetic Pathways
A typical synthetic pathway includes:
- Formation of the bicyclic core.
- Introduction of the aminomethyl group.
- Esterification to yield the final product.
These synthetic methods are crucial for producing analogs that may exhibit improved pharmacological profiles .
Case Studies
Several case studies highlight the practical applications of this compound in research settings:
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized a series of bicyclic compounds based on this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated significant activity against breast and lung cancer cells, with IC50 values in the low micromolar range .
Case Study 2: Neuropharmacology
Another research project explored the neuroprotective effects of this compound in animal models of neurodegeneration. The findings suggested that it could reduce neuronal apoptosis and improve cognitive function in treated subjects, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Chemical Identity and Properties
- IUPAC Name: Tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
- CAS Number : 1251015-74-3
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.32 g/mol
- Purity : Available at 90% (research grade) and 99% (industrial grade) purity .
- Storage : Typically stored at 2–8°C for stability .
Applications This compound is a bicyclic scaffold widely used in medicinal chemistry as a building block for drug discovery. Its rigid structure and functional groups (e.g., aminomethyl) enable diverse modifications for targeting biological receptors .
The following table compares structural features, physicochemical properties, and applications of this compound with analogous bicyclic derivatives.
Key Structural and Functional Insights
Aminomethyl vs. Carbamate Groups: The aminomethyl group in the target compound allows for direct conjugation with carboxylic acids or carbonyl-containing molecules, making it ideal for linker chemistry in PROTACs . In contrast, the carbamate derivative (CAS 2231674-92-1) provides hydrolytic stability and is often used to mask amine functionalities in prodrugs .
Fluorinated Derivatives :
- The difluoro analog (CAS 2089150-62-7) exhibits enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity, critical for CNS drugs .
Benzyl-Substituted Analogs: The benzyl group in CAS 926659-00-9 increases lipophilicity, favoring blood-brain barrier penetration, while the hydrochloride salt in CAS 335620-99-0 improves solubility for intravenous formulations .
Hydroxyl vs. Oxo Modifications :
- The hydroxyl derivative (CAS 1147557-68-3) offers hydrogen-bonding capability, useful in targeting polar enzyme active sites, whereas the oxo group in CAS 926659-00-9 introduces rigidity to the bicyclic system .
Research Findings
- Synthetic Accessibility: The target compound is synthesized via reductive amination of tert-butyl 9-formyl-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate, achieving >90% yield under optimized conditions .
- Biological Relevance: Derivatives with aminomethyl groups show promise in targeting GPCRs, while benzyl-substituted analogs are being evaluated for anticancer activity .
- Stability Data : The hydrochloride salt (CAS 335620-99-0) demonstrates >6-month stability at 25°C, whereas the hydroxyl analog (CAS 1147557-68-3) requires refrigeration to prevent oxidation .
Biological Activity
Tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate, with the CAS number 1341040-22-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O3 |
| Molecular Weight | 256.35 g/mol |
| Purity | ≥97% |
| Structure | Chemical Structure |
This compound exhibits its biological activity primarily through the inhibition of Class I PI3-kinase enzymes, particularly the PI3K-a and PI3K-b isoforms. This inhibition is crucial as PI3K signaling pathways are implicated in various cancers and inflammatory diseases.
Therapeutic Potential
The compound has been shown to possess anti-tumor properties by inhibiting uncontrolled cellular proliferation associated with malignant diseases. Specifically, it has demonstrated efficacy against several types of cancer, including:
- Chronic Lymphocytic Leukaemia (CLL)
- Acute Lymphoblastic Leukaemia (ALL)
- Mantle Cell Lymphoma (MCL)
In addition to its anti-cancer effects, the compound may also be beneficial in treating non-malignant diseases such as:
- Rheumatoid Arthritis
- Inflammatory Bowel Disease
- Hepatic Cirrhosis
Case Studies and Research Findings
- Anti-Tumor Activity : In a study published in Cellular Signalling, compounds similar to tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane were found to significantly inhibit tumor cell invasion and metastasis by targeting PI3K signaling pathways .
- Inflammatory Diseases : Research has indicated that this compound can modulate immune responses, potentially reducing inflammation in conditions such as rheumatoid arthritis and diabetic complications .
- Pharmacokinetics : A pharmacokinetic study revealed that the compound shows favorable absorption characteristics and a half-life suitable for therapeutic applications .
Q & A
Q. What are the key synthetic routes for Tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate, and how can purity be optimized?
Q. What are the conformational dynamics of the bicyclic framework in different environments?
- Methodological Answer : The 3-oxa-7-azabicyclo[3.3.1]nonane core adopts chair-chair or chair-boat conformations depending on substituents and heteroatoms. For example:
-
Chair-chair : Observed in sulfur/oxygen analogs with bulky substituents (e.g., benzyl groups at N-7) .
-
Chair-boat : Favored in sulfur-containing derivatives due to steric interactions .
Computational methods (MNDO, DFT) predict energy barriers for ring flipping, validated via variable-temperature NMR .- Data Table :
| Conformation Type | Substituent Influence | Reference |
|---|---|---|
| Chair-chair | Bulky N-7 groups (e.g., benzyl) | |
| Chair-boat | S-atom in thia analogs |
Q. How does stereochemistry influence pharmacological activity in related azabicyclo compounds?
- Methodological Answer : Stereoelectronic effects dictate receptor binding. For example:
-
GPR119 Agonists : Axial vs. equatorial substituents on the bicyclic scaffold modulate agonist/antagonist activity. Axial 9-anti-substituted derivatives show potent GPR119 activation, while equatorial isomers lack activity .
-
Antiarrhythmic Activity : Chair-conformer stability in 3-thia-7-azabicyclo derivatives correlates with sustained ventricular tachycardia suppression in canine models (ED₅₀: 3–6 mg/kg) .
- Data Table :
| Biological Activity | Structural Requirement | Reference |
|---|---|---|
| GPR119 Agonism | Axial 9-anti substitution | |
| Antiarrhythmic Effect | Chair-chair conformation |
Contradictions and Resolutions
- Conformational Preferences : reports chair-chair conformers for oxygen analogs, while identifies chair-boat forms in sulfur derivatives. This discrepancy arises from heteroatom size (O vs. S) and steric effects .
- Synthetic Yields : Purity levels vary (e.g., 97% in vs. lower yields in complex derivatives). Optimize via stepwise purification and inert-atmosphere reactions .
Key Tools and Techniques
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
